(6-Fluoro-1H-pyrazin-2-ylidene)-hydrazine

Descripción

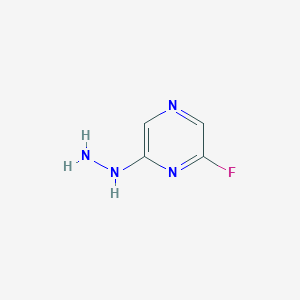

Structure

2D Structure

Propiedades

IUPAC Name |

(6-fluoropyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4/c5-3-1-7-2-4(8-3)9-6/h1-2H,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFUEQMZECIWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(6-Fluoro-1H-pyrazin-2-ylidene)-hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrazine ring substituted with a hydrazine group, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is thought to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to activate caspase pathways, leading to programmed cell death.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and repair, contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to cellular damage and apoptosis.

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing them from dividing.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates from patients with infections. The results indicated a strong correlation between the compound's concentration and its effectiveness in inhibiting bacterial growth.

Case Study 2: Cancer Treatment

In a preclinical trial using mouse models, the administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer. Histological analysis revealed increased apoptosis rates within the tumor tissue, supporting its potential as an anticancer agent.

Comparación Con Compuestos Similares

Structural Analogues

A. Pyridine and Pyrimidine Hydrazine Derivatives

- (6-Methyl-pyridine-3-yl)-hydrazine (CAS: 197516-48-6): This compound replaces the pyrazine core with a pyridine ring, featuring a methyl group at position 4.

- (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-hydrazine: Incorporates a thienopyrimidine scaffold with methyl groups. The sulfur atom in the thiophene ring enhances π-conjugation, while the hydrazine group enables similar reactivity patterns. However, the lack of fluorine may reduce its ability to engage in halogen bonding or polar interactions .

B. Triazine and Pyridazinone Hydrazine Derivatives

- Dihydrazino-methoxy-1,3,5-triazine (DHMeT): Exhibits two hydrazine groups, which significantly enhance corrosion inhibition efficiency (95.1–97.8%) by promoting electrostatic interactions with metal surfaces.

- 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide: Combines a fluorophenyl group with a pyridazinone-hydrazide scaffold.

Métodos De Preparación

Copper-Catalyzed Oxidative Coupling of Hydrazones

Reaction conditions : Utilization of CuCl as a catalyst in dimethyl sulfoxide (DMSO) at 80 °C for 2 hours has shown to be effective in synthesizing pyrazole derivatives from hydrazones.

Catalyst and oxidant effects : CuCl outperforms other copper salts such as Cu(OAc)2, CuBr, and CuI. Oxidants like tert-butyl hydroperoxide (TBHP) or benzoyl peroxide (BPO) can improve yields, with BPO giving up to 81% yield in related pyrazole synthesis.

Application to fluoropyrazine substrates : By adapting this protocol to 6-fluoro-pyrazin-2-carbaldehyde hydrazones, this compound can be synthesized efficiently.

Nucleophilic Substitution on 6-Fluoro-pyrazine Precursors

Starting materials : 6-fluoro-pyrazin-2-halides (e.g., 2-chloropyrazine derivatives) are treated with hydrazine hydrate or substituted hydrazines.

Reaction conditions : Typically performed in polar aprotic solvents such as DMF or THF under inert atmosphere, sometimes with heating to 50-80 °C.

Purification : After reaction completion, the mixture is quenched, extracted, and purified by chromatography or recrystallization.

Advantages : Direct introduction of hydrazine moiety with high regioselectivity at the 2-position.

Cross-Dehydrogenative Coupling (CDC) under Aerobic Conditions

Method overview : This involves stirring 6-fluoro-pyrazine derivatives with hydrazine or amino-iminopyrazines in ethanol containing acetic acid under oxygen atmosphere at elevated temperature (~130 °C) for extended periods (e.g., 18 hours).

Benefits : This one-pot, environmentally friendly method avoids pre-functionalization steps and uses mild oxidants (oxygen).

Yields : Reported yields for similar heterocyclic hydrazine derivatives range from 70-90%.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Copper-Catalyzed Oxidative Coupling | CuCl catalyst, DMSO, 80 °C, 2 h, BPO oxidant | 70-85 | High selectivity, moderate temperature | Requires catalyst optimization |

| Nucleophilic Substitution on Halopyrazines | Hydrazine hydrate, DMF/THF, 50-80 °C | 60-80 | Direct substitution, regioselective | Sensitive to reaction conditions |

| Cross-Dehydrogenative Coupling (CDC) | Ethanol, acetic acid, O2 atmosphere, 130 °C, 18 h | 70-90 | One-pot, green chemistry, broad substrate scope | Longer reaction times |

Research Findings and Notes

Copper-catalyzed oxidative coupling has been extensively studied for pyrazole derivatives and can be adapted for fluorinated pyrazinylidene hydrazines, with catalyst choice and oxidants playing a critical role in yield optimization.

Nucleophilic substitution on halogenated pyrazines is a classical approach but requires careful control to avoid side reactions such as over-alkylation or ring opening.

CDC reactions represent a modern, sustainable approach, leveraging molecular oxygen as the oxidant and avoiding hazardous reagents. This method has demonstrated versatility in synthesizing various pyrazine and indazole derivatives, suggesting applicability to this compound synthesis.

Purification typically involves standard organic extraction, washing with aqueous solutions to remove inorganic salts, drying over anhydrous agents, and concentration under reduced pressure, followed by recrystallization or chromatographic techniques.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (6-Fluoro-1H-pyrazin-2-ylidene)-hydrazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of fluorinated pyrazine precursors with hydrazine derivatives. Key steps include:

- Base-mediated coupling : Use sodium hydroxide or similar bases to facilitate hydrazone formation, as seen in analogous hydrazine-pyrimidine syntheses .

- Solvent selection : Ethanol or acetic acid under reflux improves reaction efficiency, minimizing side products .

- Purification : Column chromatography or recrystallization ensures purity. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 hydrazine:carbonyl precursor) and temperature control (70–90°C) .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be used to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Identify hydrazine NH protons (δ 8–10 ppm) and pyrazine ring protons (δ 7–9 ppm). Fluorine substituents cause distinct splitting patterns .

- IR spectroscopy : Confirm N–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- X-ray crystallography : Use SHELXL for structure refinement. The fluoro-pyrazine ring often adopts a planar geometry, with hydrogen bonding between hydrazine NH and adjacent electronegative groups .

Q. What are the foundational reactivity patterns of this compound in condensation or substitution reactions?

- Methodological Answer :

- Condensation with aldehydes/ketones : Forms hydrazones under acidic or basic conditions, useful for generating Schiff base libraries .

- Electrophilic substitution : The pyrazine ring’s electron-deficient nature directs reactions to the hydrazine moiety. For example, acylation at the NH group occurs with acetyl chloride in dichloromethane .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data for derivatives of this compound be resolved?

- Methodological Answer : Contradictions often arise from polymorphism or dynamic proton exchange in solution. Strategies include:

- Variable-temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts) .

- DFT calculations : Compare experimental and theoretical IR/NMR spectra to identify dominant conformers .

- Multi-technique validation : Cross-validate X-ray data with powder XRD and DSC to rule out phase impurities .

Q. What mechanistic insights explain its potential as an enzyme inhibitor in anticancer studies?

- Methodological Answer :

- Docking studies : Hydrazine’s NH group hydrogen-bonds with catalytic residues (e.g., in topoisomerase II), while the fluoropyrazine ring stabilizes π-π stacking in hydrophobic pockets .

- Kinetic assays : Measure IC50 values using fluorogenic substrates. For example, competitive inhibition is observed with KM increases but unchanged Vmax .

- Metabolic stability : Assess oxidative degradation pathways via LC-MS to identify labile sites (e.g., hydrazine oxidation to diazenes) .

Q. How do solvent polarity and pH affect the compound’s stability and reactivity in aqueous vs. non-polar systems?

- Methodological Answer :

- pH-dependent hydrolysis : Under acidic conditions (pH < 3), the hydrazine group protonates, reducing nucleophilicity. At pH > 7, deprotonation accelerates condensation but increases oxidation risk .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates, while non-polar solvents (toluene) favor crystalline product isolation .

- Accelerated stability testing : Use Arrhenius plots (25–60°C) to predict degradation kinetics and recommend storage conditions (e.g., −20°C under N2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.